Cas no 1972724-23-4 (Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate)

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
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- 1972724-23-4
- Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate
- EN300-7354853
-
- インチ: 1S/C11H11BrO5/c1-15-8-5-7(12)9(16-2)4-6(8)10(13)11(14)17-3/h4-5H,1-3H3
- InChIKey: MEFXXWWCXISTGZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(C(=O)OC)=O)C=C1OC)OC
計算された属性
- せいみつぶんしりょう: 301.97899g/mol
- どういたいしつりょう: 301.97899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7354853-10.0g |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95.0% | 10.0g |
$2146.0 | 2025-03-11 | |
Enamine | EN300-7354853-5.0g |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95.0% | 5.0g |
$1448.0 | 2025-03-11 | |
Enamine | EN300-7354853-2.5g |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95.0% | 2.5g |
$978.0 | 2025-03-11 | |
Enamine | EN300-7354853-0.05g |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95.0% | 0.05g |
$94.0 | 2025-03-11 | |
1PlusChem | 1P028LON-5g |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 5g |
$1852.00 | 2024-06-17 | |
Aaron | AR028LWZ-500mg |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 500mg |
$540.00 | 2025-02-16 | |
1PlusChem | 1P028LON-500mg |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 500mg |
$525.00 | 2024-06-17 | |
1PlusChem | 1P028LON-100mg |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 100mg |
$228.00 | 2024-06-17 | |
Aaron | AR028LWZ-1g |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 1g |
$712.00 | 2025-02-16 | |
Aaron | AR028LWZ-10g |
methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |
1972724-23-4 | 95% | 10g |
$2976.00 | 2023-12-15 |
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetateに関する追加情報
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate (CAS No. 1972724-23-4): A Comprehensive Overview
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate, identified by its CAS number 1972724-23-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of intense interest in both academic research and industrial applications. The structural features of this molecule, particularly its aromatic ring system and functional groups, contribute to its unique chemical properties and potential therapeutic benefits.
The molecular structure of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate consists of a β-ketoester moiety attached to a phenyl ring that is substituted with bromine and methoxy groups at the 4th and 2,5 positions, respectively. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and interaction with biological targets. The presence of these substituents enhances the molecule's solubility in both polar and non-polar solvents, facilitating its use in various chemical reactions and synthetic pathways.
In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from aromatic heterocycles. Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate stands out as a promising candidate due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop new derivatives with enhanced pharmacological properties.
One of the most compelling aspects of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate is its role in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical for treating various types of cancer and inflammatory diseases. The bromine substituent on the phenyl ring allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.
The β-ketoester group in Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate is particularly noteworthy for its reactivity. It can undergo enolization to form an enolate ion, which is a key intermediate in many organic transformations. This property makes it an excellent building block for constructing more complex molecular architectures. Additionally, the enolate can react with electrophiles to form new carbon-carbon bonds, further expanding its synthetic utility.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in drug design. Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate has been extensively studied to understand how modifications at different positions on the aromatic ring influence biological activity. For example, variations in the methoxy group positions have been shown to significantly impact the potency and selectivity of derived compounds.
The pharmaceutical industry has also been exploring the potential of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate as a precursor for developing treatments against neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors, offering a new avenue for therapeutic intervention. The ability to fine-tune the structure through synthetic modifications allows researchers to optimize these interactions for maximum efficacy.
In conclusion, Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate (CAS No. 1972724-23-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.
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